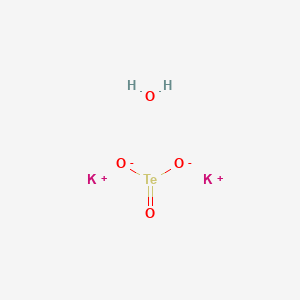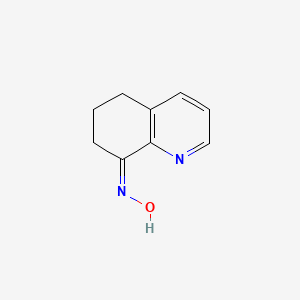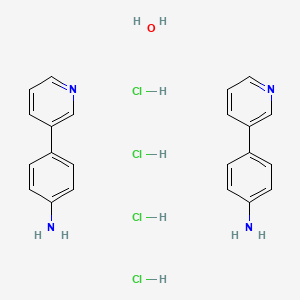
Potassium tellurite hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tellurite hydrate is an inorganic compound with the chemical formula K2TeO3·xH2O. It is a tellurium-based compound that is typically found in the form of a white or colorless crystalline powder. This compound is known for its use in microbiological media as a selective agent for the isolation of certain bacteria, such as Corynebacteria and Staphylococci .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tellurite hydrate can be synthesized through the reaction of tellurium dioxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out by dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to promote the reaction, resulting in the formation of this compound crystals .
Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:
- Dissolution of tellurium dioxide in water to form a solution.
- Addition of potassium hydroxide to the solution while stirring.
- Filtration of the solution to remove any impurities.
- Evaporation of the filtrate to concentrate the solution and induce crystallization.
- Centrifugation to separate the crystals from the solution.
- Drying of the crystals at a controlled temperature to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium tellurite hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to elemental tellurium by strong reducing agents or through electrolysis.
Oxidation: When fused with nitrate salts, potassium tellurite can be oxidized to potassium tellurate.
Acid-Base Reactions: Upon acidification of aqueous solutions of potassium tellurite, solid hydrated tellurium dioxide precipitates.
Common Reagents and Conditions:
Reducing Agents: Electrolysis or strong reducing agents such as sodium borohydride.
Oxidizing Agents: Nitrate salts.
Acidification: Use of strong acids like hydrochloric acid to precipitate tellurium dioxide.
Major Products:
Elemental Tellurium: Formed through reduction reactions.
Potassium Tellurate: Formed through oxidation reactions.
Hydrated Tellurium Dioxide: Formed through acidification reactions.
Wissenschaftliche Forschungsanwendungen
Potassium tellurite hydrate has several applications in scientific research:
Microbiology: Used as a selective agent in microbiological media for the isolation of Corynebacteria and Staphylococci.
Chemistry: Employed in various chemical reactions and studies involving tellurium compounds.
Medicine: Investigated for its potential antibacterial properties and its role in oxidative stress studies.
Industry: Utilized in the production of tellurium-based materials and compounds.
Wirkmechanismus
The mechanism of action of potassium tellurite hydrate involves its ability to act as a strong oxidizing agent. In biological systems, it induces oxidative stress by generating reactive oxygen species (ROS) such as superoxide radicals. These ROS can damage cellular components, leading to cell death. The compound’s toxicity is primarily due to its interaction with thiol groups in proteins and enzymes, disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Potassium Tellurate (K2TeO4): An oxidized form of potassium tellurite, used in similar applications but with different oxidation states.
Sodium Tellurite (Na2TeO3): Another tellurium-based compound with similar properties and applications.
Telluric Acid (H6TeO6): A tellurium compound used in various chemical reactions and studies.
Uniqueness: Potassium tellurite hydrate is unique due to its specific use in microbiological media as a selective agent. Its ability to differentiate bacteria based on tellurite reduction is a distinctive feature that sets it apart from other tellurium compounds .
Eigenschaften
IUPAC Name |
dipotassium;tellurite;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te.H2O/c;;1-4(2)3;/h;;(H2,1,2,3);1H2/q2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCQVSMPZINBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Te](=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2K2O4Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-66-4 |
Source


|
| Record name | Potassium tellurite hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7959119.png)

![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B7959137.png)






![N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid](/img/structure/B7959196.png)


